N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Physicochemical profiling Drug-likeness Fragment-based drug discovery

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448077-48-2) is a heterocyclic sulfonamide derivative defined by a pyridine–pyrazole core tethered via an ethyl linker to a methanesulfonamide group. With a molecular formula of C₁₁H₁₄N₄O₂S, a molecular weight of 266.32 g/mol, a computed XLogP3 of −0.1, a topological polar surface area (TPSA) of 85.3 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds, the compound occupies physicochemical property space consistent with oral drug-like fragment and lead-like criteria.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32
CAS No. 1448077-48-2
Cat. No. B2500650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS1448077-48-2
Molecular FormulaC11H14N4O2S
Molecular Weight266.32
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
InChIInChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3
InChIKeyHOLXXZFONNKHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448077-48-2): Chemical Class, Physicochemical Profile, and Procurement Context


N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448077-48-2) is a heterocyclic sulfonamide derivative defined by a pyridine–pyrazole core tethered via an ethyl linker to a methanesulfonamide group . With a molecular formula of C₁₁H₁₄N₄O₂S, a molecular weight of 266.32 g/mol, a computed XLogP3 of −0.1, a topological polar surface area (TPSA) of 85.3 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds, the compound occupies physicochemical property space consistent with oral drug-like fragment and lead-like criteria . It is listed in the Life Chemicals screening collection (catalog F6439-4428) .

Why N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide Cannot Be Freely Substituted by In-Class Analogs: Structural and Pharmacophoric Rationale


Within the pyridine–pyrazole sulfonamide chemotype, small structural variations—including the position of the pyridine nitrogen, the nature of the sulfonamide N-substituent, and the presence of additional substituents on the pyrazole ring—dramatically alter kinase selectivity profiles, cellular potency, and physicochemical properties . For instance, pyrazol-4-yl pyridine derivatives bearing arylsulfonamide tethers exhibit sub-nanomolar JNK1 inhibition (IC₅₀ = 1.81 nM) with high selectivity across a 50-kinase panel, whereas closely related analogs in the same series show markedly different isoform selectivity and cellular antiproliferative activity . Similarly, pyrazolopyridine-sulfonamide MMK inhibitors demonstrate that the exact connectivity between the pyrazole, pyridine, and sulfonamide modules governs aurora kinase A versus CDK1 selectivity . Consequently, the specific 3-(pyridin-2-yl)-1H-pyrazole scaffold with an unsubstituted methanesulfonamide terminus represents a distinct pharmacophoric vector that cannot be assumed equivalent to other sulfonamide chain lengths, pyridine regioisomers, or aryl-substituted analogs without experimental validation.

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448077-48-2): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP3, TPSA, and Rotatable Bond Count Comparison with the Propane-1-sulfonamide and Phenyl-methanesulfonamide Analogs

The target compound (C₁₁H₁₄N₄O₂S, MW 266.32) possesses a computed XLogP3 of −0.1, a TPSA of 85.3 Ų, and 5 rotatable bonds, placing it in a more polar, conformationally restrained region of physicochemical space compared with the propane-1-sulfonamide analog (C₁₃H₁₈N₄O₂S, MW 294.38) and the bulkier 1-phenyl-methanesulfonamide analog . Although quantitative biological activity data for these specific comparator compounds are not available in the primary peer-reviewed literature, the computed property differences allow a physicochemical rank-ordering relevant for fragment library selection, membrane permeability prediction, and downstream synthetic tractability .

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Scaffold-Level Differentiation: Pyridine-2-yl vs. Pyridine-3-yl Regioisomer Impact on Kinase Binding from Published JNK Inhibitor Series

In a systematic study of 36 pyrazol-4-yl pyridine derivatives bearing arylsulfonamide tethers evaluated as JNK inhibitors, compounds with the pyridine nitrogen at the 2-position (ortho to the pyrazole attachment) exhibited distinct JNK isoform selectivity and cellular potency profiles compared with regioisomeric variants . The most potent compound in this chemotype class, 11e, achieved JNK1 IC₅₀ = 1.81 nM, JNK2 IC₅₀ = 12.7 nM, and JNK3 IC₅₀ = 10.5 nM, with high JNK selectivity demonstrated across a 50-kinase panel and intracellular target engagement confirmed by NanoBRET assay (cellular JNK1 IC₅₀ = 2.81 μM) . While this study did not include the exact target compound 1448077-48-2, it establishes that pyridine-2-yl-pyrazole sulfonamide scaffolds can achieve low-nanomolar kinase inhibition with measurable selectivity windows, and that regioisomer identity (pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) is a critical determinant of binding mode and potency . The target compound's 3-(pyridin-2-yl)-1H-pyrazole architecture positions the pyridine nitrogen for potential hinge-region hydrogen bonding in kinase ATP sites, a feature that would be geometrically altered in pyridin-3-yl or pyridin-4-yl regioisomers.

Kinase inhibitor design Regioisomer SAR JNK selectivity

Cellular Antiproliferative Class-Level Benchmarking: Pyridine-Pyrazole Sulfonamides vs. Reference Standard SP600125 in Leukemia Cells

In the NCI-60 cancer cell line panel, pyrazol-4-yl pyridine arylsulfonamide derivatives (represented by compound 11c) achieved a GI₅₀ of 1.28 μM against K562 leukemia cells, demonstrating superior potency over the reference JNK inhibitor SP600125 . Furthermore, compounds 11c and 11e induced G₂/M phase cell cycle arrest and early apoptosis in K562 cells at concentrations where SP600125 showed weaker effects . No direct cellular data are available for the target compound CAS 1448077-48-2; however, the class-level evidence demonstrates that the pyridine-pyrazole sulfonamide scaffold is capable of single-digit micromolar cellular activity in leukemia models, providing a baseline expectation for compounds within this chemotype .

Antiproliferative activity Leukemia GI50 comparison

Kinase Selectivity Class-Level Evidence: Dual Aurora Kinase A / CDK1 Inhibition vs. Single-Target Kinase Inhibitors

Pyrazolopyridine-sulfonamides have been structurally characterized as selective dual inhibitors of aurora kinase A (AKA) and cyclin-dependent kinase 1 (CDK1), with the co-crystal structure (PDB 3R21) confirming a type I kinase inhibitor binding mode in which the pyridine-pyrazole core engages the hinge region and the sulfonamide extends toward the solvent-exposed region . Although this published work focuses on the pyrazolopyridine (fused) rather than the pyridine-pyrazole (linked) scaffold of the target compound, it establishes that sulfonamide-containing pyridine-pyrazole systems can achieve potent multi-kinase inhibition profiles through defined structural interactions, and that the sulfonamide moiety is not merely a solubilizing group but contributes to kinase binding affinity and selectivity . The target compound's pendant methanesulfonamide (the smallest possible alkyl sulfonamide) minimizes steric bulk at this vector, potentially allowing greater flexibility for subsequent SAR exploration compared with bulkier aryl sulfonamide analogs investigated in the published MMK inhibitor series .

Mitotic kinase inhibition Aurora kinase A CDK1 Dual pharmacology

Optimal Research and Procurement Application Scenarios for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448077-48-2)


Fragment-Based Kinase Inhibitor Discovery: Minimal Sulfonamide Scaffold for Hinge-Binding Lead Generation

With a molecular weight of 266.32 Da, XLogP3 of −0.1, and only 5 rotatable bonds, the target compound fits within fragment library design criteria (MW < 300, cLogP ≤ 3, rotatable bonds ≤ 6) . Its 3-(pyridin-2-yl)-1H-pyrazole core is structurally pre-organized for ATP-site hinge binding in kinases, as evidenced by co-crystal structures of closely related pyridine-pyrazole sulfonamides (PDB 3R21, PDB 8ENJ) . The unsubstituted methanesulfonamide provides a synthetically tractable vector for fragment growing without the steric penalty of bulkier sulfonamide substituents. This makes the compound suitable as a starting point for structure-based fragment elaboration programs targeting kinases where the pyridin-2-yl hinge binder is desired.

Kinase Selectivity Profiling Libraries: Pyridine Regioisomer-Dependent SAR Exploration

Published SAR from the pyrazol-4-yl pyridine JNK inhibitor series demonstrates that pyridine nitrogen position (2-yl vs. 3-yl vs. 4-yl) critically governs kinase isoform selectivity and cellular potency . Procuring the pyridin-2-yl variant (CAS 1448077-48-2) alongside its pyridin-3-yl and pyridin-4-yl regioisomeric analogs enables systematic mapping of hinge-binding geometry requirements across a kinase selectivity panel. The compound's availability from the Life Chemicals screening collection (F6439-4428) facilitates acquisition of the pure regioisomer for comparative profiling .

Sulfonamide Physicochemical Series: Methyl-to-Aryl Sulfonamide Property Gradient Construction

The methanesulfonamide group of the target compound represents the lowest-MW, most polar terminus in a sulfonamide series. By procuring the target compound alongside its propane-1-sulfonamide analog (CAS 1448136-76-2, MW 294.38) and aryl sulfonamide derivatives, researchers can construct a property gradient series (increasing MW, logP, and steric bulk) to systematically investigate the impact of sulfonamide substituent size on kinase potency, selectivity, and ADME parameters. The computed XLogP3 of −0.1 for the methanesulfonamide analog anchors the hydrophilic end of this gradient.

Antiproliferative Screening in Hematological Cancer Lines: Scaffold Validation Against Published Leukemia Benchmarks

Class-level evidence demonstrates that pyridine-pyrazole sulfonamide derivatives achieve GI₅₀ values as low as 1.28 μM in K562 leukemia cells with measurable cancer-cell selectivity over Vero normal cells . The target compound can be deployed in secondary antiproliferative screening cascades against leukemia and lymphoma cell line panels (K562, Jurkat, HL-60, U937), using the published GI₅₀ benchmarks and SP600125 reference compound as internal assay controls to assess whether the minimal methanesulfonamide scaffold retains the cellular activity associated with the broader chemotype.

Quote Request

Request a Quote for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.